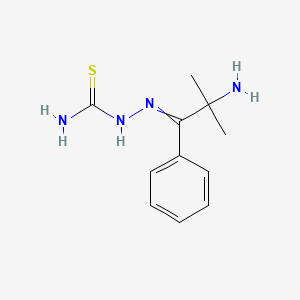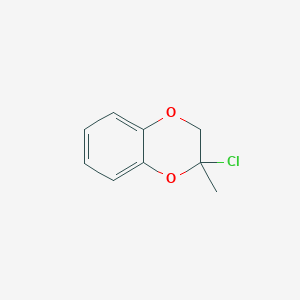
3-(2-Chloropropyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with a 2-chloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, where the chlorine atom acts as the electrophile, attacking the double bond of cyclohexene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Chloropropyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Cyclohexanol, cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Hydroxypropylcyclohexene, aminopropylcyclohexene
Applications De Recherche Scientifique
3-(2-Chloropropyl)cyclohex-1-ene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkenes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropropyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. For instance, in substitution reactions, the chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the cyclohexene ring, which affect the overall stability and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Cyclohexene: A simple cycloalkene with a similar ring structure but lacking the 2-chloropropyl group.
2-Chlorocyclohexanol: A compound with a hydroxyl group instead of the double bond in cyclohexene.
3-Chlorocyclohexene: A compound with a chlorine atom directly attached to the cyclohexene ring.
Uniqueness: 3-(2-Chloropropyl)cyclohex-1-ene is unique due to the presence of the 2-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution allows for a broader range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
96333-90-3 |
|---|---|
Formule moléculaire |
C9H15Cl |
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
3-(2-chloropropyl)cyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-8(10)7-9-5-3-2-4-6-9/h3,5,8-9H,2,4,6-7H2,1H3 |
Clé InChI |
WJAXOCCOWNXHNF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)

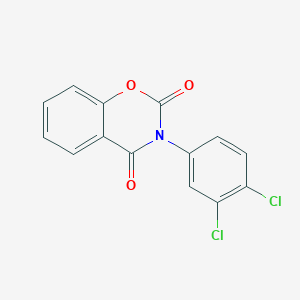
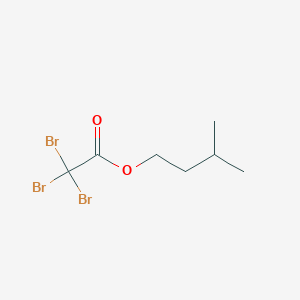
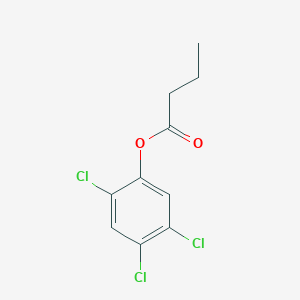
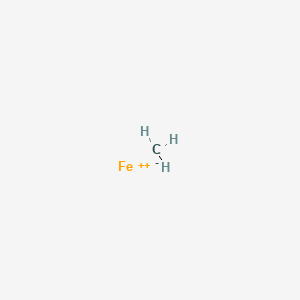
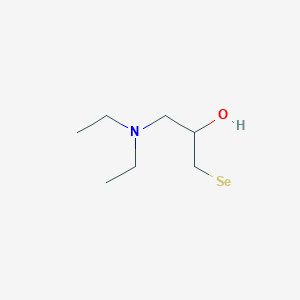
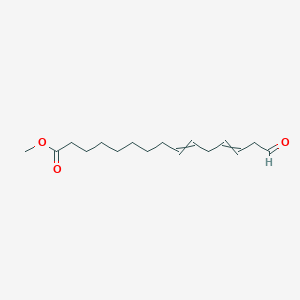
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
